2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid;hydrochloride
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Overview
Description
2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C8H10ClNO2S·HCl It is a derivative of propanoic acid, featuring a thiophene ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylthiophene and chloroacetic acid.
Formation of Propanoic Acid Derivative: The resulting intermediate is reacted with chloroacetic acid under basic conditions to form the propanoic acid derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, organic solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted thiophene derivatives.
Scientific Research Applications
2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid;hydrochloride: Similar structure but with a phenyl ring instead of a thiophene ring.
2-Amino-3-(5-bromo-2-methylthiophen-3-yl)propanoic acid;hydrochloride: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid;hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl derivatives. The chlorine atom also influences its reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S.ClH/c1-4-5(3-7(9)13-4)2-6(10)8(11)12;/h3,6H,2,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNUMURULAPEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Cl)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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